Cas no 1004282-48-7 (2-(4-Chlorophenyl)-2-fluorobutan-1-amine)

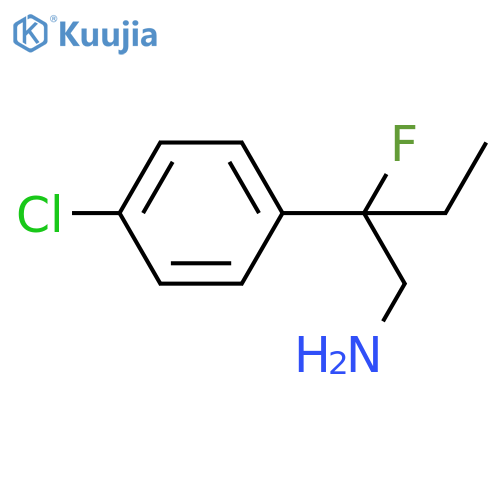

1004282-48-7 structure

商品名:2-(4-Chlorophenyl)-2-fluorobutan-1-amine

CAS番号:1004282-48-7

MF:C10H13ClFN

メガワット:201.668325185776

CID:5069506

2-(4-Chlorophenyl)-2-fluorobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenyl)-2-fluorobutan-1-amine

- 2-(4-Chlorophenyl)-2-fluorobutan-1-amine

-

- インチ: 1S/C10H13ClFN/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3

- InChIKey: ZAEBHUAHFKGWQN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C(CN)(CC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(4-Chlorophenyl)-2-fluorobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C176026-500mg |

2-(4-Chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 500mg |

$ 865.00 | 2022-06-06 | ||

| Life Chemicals | F1967-3010-0.25g |

2-(4-chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 95%+ | 0.25g |

$834.0 | 2023-09-06 | |

| Life Chemicals | F1967-3010-0.5g |

2-(4-chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 95%+ | 0.5g |

$878.0 | 2023-09-06 | |

| TRC | C176026-1g |

2-(4-Chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 1g |

$ 1315.00 | 2022-06-06 | ||

| Life Chemicals | F1967-3010-2.5g |

2-(4-chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 95%+ | 2.5g |

$1850.0 | 2023-09-06 | |

| Life Chemicals | F1967-3010-1g |

2-(4-chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 95%+ | 1g |

$925.0 | 2023-09-06 | |

| Life Chemicals | F1967-3010-10g |

2-(4-chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 95%+ | 10g |

$3885.0 | 2023-09-06 | |

| Life Chemicals | F1967-3010-5g |

2-(4-chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 95%+ | 5g |

$2775.0 | 2023-09-06 | |

| TRC | C176026-100mg |

2-(4-Chlorophenyl)-2-fluorobutan-1-amine |

1004282-48-7 | 100mg |

$ 230.00 | 2022-06-06 |

2-(4-Chlorophenyl)-2-fluorobutan-1-amine 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1004282-48-7 (2-(4-Chlorophenyl)-2-fluorobutan-1-amine) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量